1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is an organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid typically involves multiple steps of organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactions, automated synthesis, and purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
- 1-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid .
Uniqueness
1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a Boc-protected amino group and a carboxylic acid functional group. This combination of features makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-8(14-10(17)19-11(2,3)4)13-5-12(6-13,7-18-13)9(15)16/h8H,5-7H2,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWIFKMZBFIVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(CO2)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375259-50-8 |
Source
|
Record name | 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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